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  • Product: 5-phenyl-6H-1,3,4-thiadiazin-2-amine
  • CAS: 58954-39-5

Core Science & Biosynthesis

Foundational

The Multi-Target Pharmacological Profile of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine: A Comprehensive Technical Guide

Executive Summary 5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly versatile heterocyclic compound characterized by a sulfur- and nitrogen-rich thiadiazine ring conjugated with a stabilizing phenyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly versatile heterocyclic compound characterized by a sulfur- and nitrogen-rich thiadiazine ring conjugated with a stabilizing phenyl group and a reactive amino moiety[1]. In modern drug development, this compound serves a dual purpose: it acts as a highly active primary pharmacophore with pleiotropic multi-target effects (neuro-receptor modulation, kinase inhibition), and it functions as a critical synthetic intermediate for the generation of biologically active Schiff base metal complexes and potent enzyme inhibitors[2][3].

This technical guide synthesizes the mechanistic pathways, quantitative pharmacological data, and validated experimental protocols associated with 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its core derivatives, providing a self-validating framework for researchers and medicinal chemists.

Neuro-Receptor Modulation & Stress-Limiting Pathways

Mechanism of Action

Derivatives of the 5-phenyl-6H-1,3,4-thiadiazin-2-amine core, particularly the well-characterized compound L-17 (2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide), exhibit atypical antipsychotic and antidepressant properties[4]. The mechanism is driven by a multi-target binding profile across the central nervous system (CNS). The compound acts as a modulator of dopaminergic neurotransmission (interacting with DRD1, DRD2, and DAT) while simultaneously antagonizing the 5-HT3A serotonin receptor and blocking the CHRM1 muscarinic cholinergic receptor[3][4].

By dampening the cholinergic and serotonergic overactivation typically induced by acute stress, the thiadiazine core effectively raises the fear response threshold and decreases stress-induced autonomic dysregulation[4].

NeuroModulation cluster_receptors Receptor Targets Compound 5-phenyl-6H-1,3,4- thiadiazin-2-amine DRD2 Dopaminergic (DRD1/DRD2) Compound->DRD2 Modulates HT3A Serotonergic (5-HT3A) Compound->HT3A Antagonizes CHRM1 Cholinergic (CHRM1) Compound->CHRM1 Blocks Outcome Antidepressant & Stress-Limiting Effect DRD2->Outcome HT3A->Outcome CHRM1->Outcome Stress Acute Stress Stimulus Stress->Compound Triggers intervention

Diagram: CNS receptor modulation pathways of 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

Kinase Signaling Blockade: PI3K-AKT and Cardioprotection

Mechanism of Action

Beyond CNS modulation, the thiadiazine core exerts profound immunomodulatory and cardioprotective effects, particularly in models of myocardial infarction and systemic inflammation[5]. In silico docking and in vitro assays confirm that the compound inhibits Janus tyrosine kinase (JAK)[5]. Because JAK facilitates signal transduction from cytokine receptors to the PI3K-AKT signaling cascade, its inhibition by the thiadiazine core prevents the downstream phosphorylation of AKT[5]. This blockade subsequently prevents the activation of Nuclear Factor kappa-B (NF-κB), drastically reducing the transcription of pro-inflammatory cytokines and limiting cellular apoptosis in ischemic cardiac tissue[5].

KinaseSignaling A Thiadiazine Derivative B JAK Inhibition A->B Binds C PI3K-AKT Pathway Blockade B->C Suppresses D NF-κB Downregulation C->D Inhibits E Cardioprotection & Reduced Apoptosis D->E Results in

Diagram: JAK/PI3K-AKT signaling blockade by thiadiazine derivatives.

Protocol: In Vitro Validation of PI3K-AKT Blockade

To validate the suppression of the PI3K-AKT pathway by thiadiazine derivatives, the following self-validating Western Blot workflow is required.

  • Cell Culture & Induction: Culture H9c2 rat cardiomyoblasts in DMEM. Induce ischemic stress using 100μM H2​O2​ for 2 hours to trigger the PI3K-AKT survival/inflammatory cascade.

  • Compound Administration: Pre-treat the experimental group with 50μM of the thiadiazine compound 1 hour prior to H2​O2​ exposure. Causality: Pre-treatment ensures the inhibitor occupies the JAK binding pocket before cytokine/ROS-mediated receptor activation occurs.

  • Lysate Preparation: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylated state of AKT (p-AKT) for accurate quantification.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against total AKT and p-AKT (Ser473).

  • Validation: A successful assay will show a preserved total AKT band across all lanes, but a significantly diminished p-AKT band in the thiadiazine-treated group compared to the positive control.

Enzyme Inhibition: PDE4 and MMP12

Functionalizing the 5-phenyl-6H-1,3,4-thiadiazin-2-amine core yields highly potent inhibitors for specific enzymatic targets.

  • PDE4 Inhibition: By incorporating the thiadiazine core into a fused triazolothiadiazine system (e.g., 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines) and substituting the 6-phenyl appendage with a catechol diether moiety, researchers have achieved low-nanomolar inhibition of Phosphodiesterase 4 (PDE4), a critical regulator of intracellular cAMP[6].

  • MMP12 Inhibition: Quantitative Structure-Activity Relationship (QSAR) models demonstrate that 6(H)-1,3,4-thiadiazine derivatives act as potent inhibitors of Matrix Metalloproteinase-12 (MMP12), an enzyme implicated in tissue remodeling and inflammatory diseases[7]. Hydrophobicity of the substituents is the primary driver of binding affinity in the MMP12 catalytic domain[7].

Quantitative Pharmacological Profile Summary
Target / PathwayCore / Derivative StructurePrimary Pharmacological EffectReference
DRD2 / 5-HT3A 2-morpholino-5-phenyl-6H-1,3,4-thiadiazineAntidepressant, Stress-limiting[4]
PI3K-AKT / JAK 5-phenyl-6H-1,3,4-thiadiazine-2-amineCardioprotection, Anti-inflammatory[5]
PDE4A 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazinecAMP regulation (IC50 ~ 3.0 nM)[6]
MMP12 6(H)-1,3,4-thiadiazine analoguesMacrophage elastase inhibition[7]

Metallopharmacology: Schiff Base Ligands and Complexation

The primary amine (-NH2) at the 2-position of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is highly reactive, making it an ideal precursor for Schiff base ligands[1]. Condensation of this amine with aldehydes (e.g., 2-hydroxynaphthaldehyde or salicylaldehyde) yields bidentate ligands that coordinate strongly with transition metals like Cu(II), Ni(II), and Co(II)[2][8]. Coordination typically occurs via the azomethine nitrogen and the phenolic oxygen, resulting in stable, biologically active mononuclear complexes that exhibit enhanced antimicrobial and antifungal properties[2][8].

Workflow Step1 Ligand Synthesis (Thiadiazine + Aldehyde) Step2 Reflux & Condensation (Ethanol, 80°C) Step1->Step2 Step3 Metal Complexation (Add CuCl2/NiCl2) Step2->Step3 Step4 Spectroscopic Validation (FTIR, NMR, UV-Vis) Step3->Step4 Step5 Antimicrobial Assay (Well-Diffusion) Step4->Step5

Diagram: Synthesis and validation workflow for thiadiazine Schiff base metal complexes.

Protocol: Synthesis of Cu(II) Schiff Base Complexes

This protocol details the generation of a self-validating metallopharmaceutical complex.

  • Schiff Base Condensation: Dissolve 10 mmol of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in 20 mL of absolute ethanol. Add 10 mmol of 2-hydroxynaphthaldehyde. Causality: Absolute ethanol is utilized as a protic solvent to facilitate the nucleophilic attack of the primary amine on the aldehyde carbonyl, driving the dehydration/condensation reaction[2].

  • Reflux: Reflux the mixture at 80°C for 4 hours. Monitor the reaction via TLC until the primary amine spot disappears. Isolate the precipitated Schiff base ligand via vacuum filtration and recrystallize from hot ethanol.

  • Metal Complexation: Dissolve 2 mmol of the purified Schiff base ligand in 15 mL of ethanol. Dropwise, add a solution of 1 mmol CuCl2​⋅2H2​O dissolved in 10 mL of ethanol (maintaining a 1:2 metal-to-ligand ratio)[2].

  • Coordination: Reflux the mixture for an additional 3 hours. The solution will undergo a distinct color change (typically to dark green/brown), indicating successful d-d orbital splitting upon metal coordination.

  • Characterization (Self-Validation): Perform FTIR spectroscopy. The disappearance of the primary NH2​ stretching bands (~3300 cm−1 ) and the appearance of a sharp azomethine C=N stretch (~1610 cm−1 ) validates ligand formation. Shifts in the C=N and phenolic C−O frequencies confirm metal coordination[2][8].

References

  • ResearchGate. Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with Cobalt(II), Nickel(II) and Copper(II). Available at: [Link]

  • National Center for Biotechnology Information (PMC). Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction. Available at:[Link]

  • MDPI. Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Available at: [Link]

  • Science and Education Publishing (Sciepub). Designing of Novel 6(H)-1,3,4-Thiadiazine Derivatives as MMP12 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. Available at: [Link]

  • ResearchGate. Synthesis, characterization, and antimicrobial studies of some Schiff-base metal(II) complexes. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical and Lipophilicity Profiling of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Foreword In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. The inherent properties of a molecule dictate it...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. The inherent properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME)—the very essence of its pharmacokinetic profile. The 1,3,4-thiadiazine nucleus is a heterocyclic scaffold that has garnered significant interest due to its association with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 5-phenyl-6H-1,3,4-thiadiazin-2-amine represents a key analogue within this class. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing the critical methodologies for elucidating the physicochemical and lipophilic nature of this compound. We move beyond mere protocols to provide the underlying scientific rationale, ensuring that the described workflows are not only reproducible but also fundamentally sound and self-validating.

Foundational Physicochemical Characterization

A molecule's fundamental physicochemical properties—acid-base dissociation constant (pKa), solubility, and melting point—form the bedrock of its pharmaceutical profile. These parameters govern everything from formulation strategies to in vivo behavior.

Acid-Base Dissociation Constant (pKa) Determination

The pKa value defines the ionization state of a molecule at a given pH.[3] For 5-phenyl-6H-1,3,4-thiadiazin-2-amine, the primary amine group and nitrogen atoms within the heterocyclic ring are potential ionization sites. Understanding the pKa is critical as it directly influences solubility, permeability across biological membranes, and receptor binding interactions.

While numerous methods exist, a dual approach combining computational prediction with experimental verification provides the most robust characterization. Computational models offer rapid, early-stage insights, while experimental methods provide definitive, empirical data. For heterocyclic compounds, quantum mechanical (QM) and machine learning approaches have shown considerable predictive accuracy.[3][4][5] Potentiometric titration remains a gold-standard experimental technique for its precision.

This workflow leverages quantum chemistry and machine learning for an initial, high-confidence estimate.

G cluster_comp Computational pKa Prediction A 1. Input 2D Structure of 5-phenyl-6H-1,3,4- thiadiazin-2-amine B 2. Generate 3D Conformer (Energy Minimization) A->B C 3. Quantum Mechanical Calculation (e.g., DFT with continuum solvent model) B->C D 4. Calculate Proton Affinities or Absolute pKa C->D E 5. Apply Linear Empirical Correction (LEC) if available D->E F 6. Predicted pKa Value(s) E->F

Caption: Workflow for in silico pKa prediction.

Step-by-Step Protocol:

  • Structure Input: Draw the 2D chemical structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in a suitable molecular modeling software.

  • Conformational Analysis: Perform a conformational search and energy minimization using a method like MMFF94 to identify the lowest energy 3D structure.

  • Quantum Mechanical Calculation: Employ a quantum mechanical method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, to calculate the electronic structure.[4] A continuum solvation model (e.g., SMD or CPCM) for water is crucial to simulate the aqueous environment.

  • pKa Calculation: Utilize a thermodynamic cycle (direct method) or an isodesmic reaction to calculate the free energy change of deprotonation. This value is then converted to an absolute pKa.

  • Correction and Refinement: If a validated linear empirical correction (LEC) is available for aza-heterocycles, apply it to improve accuracy by correcting for systematic errors in the computational model.[6]

  • Analysis: Identify the most acidic and basic sites on the molecule and their predicted pKa values. Commercial software packages like ACD/pKa, ChemAxon, or Schrödinger's Jaguar can automate many of these steps.[3]

  • Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. Ensure the compound is fully dissolved.

  • Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. For complex or polyprotic molecules, derivative plots (dpH/dV) are used to accurately identify the equivalence points.

Aqueous Solubility Determination

Solubility is a critical determinant of oral bioavailability.[7][8] Poor aqueous solubility is a primary reason for the failure of drug candidates in development.[9] It is essential to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (pH, temperature). The "shake-flask" method is the gold standard for its determination.[10]

  • Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer. It is a higher-throughput method often used in early screening.[8][9]

This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

G A 1. Add Excess Solid Compound to Aqueous Buffer (e.g., PBS, pH 7.4) B 2. Agitate at Constant Temperature (e.g., 25°C or 37°C) for 24-48h A->B C 3. Verify Equilibrium: Presence of undissolved solid B->C D 4. Separate Phases: Centrifuge or Filter (0.22 µm) C->D E 5. Quantify Concentration in Supernatant/Filtrate D->E F 6. Analytical Method: HPLC-UV or LC-MS E->F G 7. Report Solubility (µg/mL or µM) F->G

Caption: Workflow for the Shake-Flask solubility assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 5-phenyl-6H-1,3,4-thiadiazin-2-amine to vials containing a buffer of known pH (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).[7] The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, separate the saturated aqueous phase from the excess solid. This is best achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding 0.22 µm syringe filter.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Reporting: The measured concentration represents the thermodynamic solubility at the specified pH and temperature.

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. It is determined using a capillary melting point apparatus.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the compound is finely powdered and thoroughly dried.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2°C) is indicative of high purity.

Lipophilicity Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug design. It profoundly influences potency, membrane permeability, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).[12][13]

  • logP: The ratio of the concentration of the neutral species of a compound in a biphasic system (n-octanol/water) at equilibrium.[13]

  • logD: The ratio of the sum of the concentrations of all species (neutral and ionized) of a compound in the n-octanol/water system at a specific pH. For ionizable compounds, logD is the more physiologically relevant parameter.[14]

Experimental Gold-Standard: Shake-Flask logP/logD Determination

This method directly measures the partitioning of the compound and remains the benchmark for accuracy.[12]

G A 1. Prepare Pre-Saturated Octanol and Aqueous Buffer (pH 7.4) B 2. Dissolve Compound in One Phase (e.g., aqueous buffer) A->B C 3. Combine Phases in Known Ratio (e.g., 1:1 v/v) and Shake Vigorously B->C D 4. Allow Phases to Separate (Centrifuge to expedite) C->D E 5. Sample Both Aqueous and Octanol Layers D->E F 6. Quantify Compound Concentration in Each Phase via HPLC-UV E->F G 7. Calculate logD = log([Conc]_oct / [Conc]_aq) F->G

Caption: Workflow for Shake-Flask logD determination.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing them to separate. This prevents volume changes during the experiment.[15]

  • Compound Addition: Dissolve a known amount of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in the aqueous phase to a concentration well below its solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a vial.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning until equilibrium is reached.[12]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[15]

  • Calculation: Calculate the logD value using the formula: logD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Chromatographic Lipophilicity Estimation: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating lipophilicity.[13][16] The principle is that a more lipophilic compound will have a stronger interaction with the non-polar stationary phase (e.g., C18) and thus a longer retention time.

Step-by-Step Protocol:

  • System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[12]

  • Calibration: Inject a series of standard compounds with known logP values that span a range relevant to the test compound.

  • Isocratic Elution: Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol). For each run, record the retention time (t_R) of the standards and the test compound.

  • Calculate k: For each compound at each mobile phase composition, calculate the retention factor, k, using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Calculate log k_w: For each compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to obtain the intercept, log k_w.

  • Correlation: Create a calibration curve by plotting the known logP values of the standard compounds against their calculated log k_w values.

  • Estimate logP: Use the log k_w value of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and the calibration curve to determine its estimated logP value.

In Silico Lipophilicity Prediction

A multitude of computational algorithms exist to predict logP directly from a chemical structure. These are invaluable for high-throughput virtual screening and initial property assessment. Methods are generally categorized as atom-based or fragment-based.[17]

  • Commonly Used Algorithms: ALOGP, XLOGP3, ClogP, MlogP.[16][18]

  • Platforms: Many of these algorithms are available through online platforms (e.g., SwissADME, VCCLAB) or integrated into commercial software packages.[18][19]

Protocol:

  • Input Structure: Submit the SMILES string or draw the structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine into the chosen software.

  • Run Calculation: Execute the logP prediction using several different algorithms.

  • Consensus Value: It is good practice to compare the results from multiple algorithms. A consensus or average value can often provide a more robust estimate, as different models have different strengths and weaknesses.[19]

Data Summary and Interpretation

All experimental and computational data should be systematically compiled for clear analysis and comparison.

Table 1: Physicochemical and Lipophilicity Profile of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

ParameterMethodConditionsResult
pKa (Basic) Potentiometric Titration25°C, H₂O/MeOH[Experimental Value]
Computational (DFT)B3LYP/6-31G, SMD[Predicted Value]
pKa (Acidic) Potentiometric Titration25°C, H₂O/MeOH[Experimental Value]
Computational (DFT)B3LYP/6-31G, SMD[Predicted Value]
Solubility Shake-FlaskPBS, pH 7.4, 37°C[Experimental Value µg/mL]
Melting Point Capillary Method---[Experimental Range °C]
logP Computational (Consensus)ALOGP, XLOGP3, etc.[Predicted Value]
logD Shake-FlaskpH 7.4, 25°C[Experimental Value]
RP-HPLCC18, MeOH/H₂O[Estimated Value]

Interpretation: The collected data provides a holistic view of the molecule's drug-like properties. The pKa will explain the pH-dependent solubility and the logD value. For example, if the basic pKa is ~6.5, the compound will be significantly ionized and likely more soluble at gastric pH than at intestinal pH. The relationship between logD, solubility, and pKa is crucial for predicting oral absorption. A high logD (>3) may suggest good membrane permeability but could also indicate potential issues with solubility, metabolic instability, or non-specific binding.

Conclusion

The comprehensive characterization of 5-phenyl-6H-1,3,4-thiadiazin-2-amine through the methodologies outlined in this guide is a prerequisite for its rational development as a potential therapeutic agent. By integrating high-fidelity computational predictions with gold-standard experimental protocols, researchers can build a robust data package that informs lead optimization, formulation development, and pharmacokinetic studies. This structured, evidence-based approach minimizes late-stage failures and accelerates the translation of promising chemical matter from the laboratory to the clinic.

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Foundational

Cytotoxicity Profile and Pharmacological Potential of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine in Human Cell Lines

Executive Summary The development of targeted chemotherapeutics relies heavily on privileged molecular scaffolds that can selectively disrupt tumor cell proliferation. 5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on privileged molecular scaffolds that can selectively disrupt tumor cell proliferation. 5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) has emerged as a highly versatile pharmacophore in medicinal chemistry. This in-depth technical guide explores the chemical rationale, mechanistic pathways, and quantitative cytotoxicity profiles of this compound and its derivatives across human cancer cell lines, providing a self-validating framework for in vitro pharmacological screening.

Chemical Grounding and Pharmacophore Rationale

5-Phenyl-6H-1,3,4-thiadiazin-2-amine possesses a unique structural architecture that makes it an ideal candidate for oncology drug development. The lipophilic phenyl ring enhances the molecule's ability to cross phospholipid bilayers, while the poly-heteroatomic thiadiazine core (containing distinct regions of positive and negative charges) allows it to interact strongly with intracellular biomolecules[1] .

Crucially, the amino group at the 2-position and the adjacent nitrogen/sulfur atoms act as potent hydrogen-bond donors/acceptors and versatile metal-chelating centers. Because the unmodified compound exhibits moderate baseline activity, it is predominantly utilized as a primary precursor. By condensing it into Schiff base ligands or quaternary salts, and subsequently complexing it with transition metals like Copper(II) or Cobalt(II), researchers can exponentially amplify its antiproliferative efficacy[2] .

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives is not random; it is driven by specific interactions that disrupt intracellular redox homeostasis and trigger the mitochondrial apoptotic pathway.

  • Redox Cycling and ROS Generation: When coordinated with redox-active metals (e.g., Cu(II)), the thiadiazine complex undergoes intracellular reduction to Cu(I). This catalyzes a Fenton-like reaction, generating massive amounts of Reactive Oxygen Species (ROS)[3] .

  • Mitochondrial Depolarization: The sudden spike in ROS induces severe oxidative stress, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ )[4].

  • Apoptotic Cascade & Cell Cycle Arrest: The loss of ΔΨm​ forces the release of cytochrome c into the cytosol, activating Caspase-9 and the executioner Caspase-3/7, culminating in programmed cell death[5] . Concurrently, these compounds frequently induce cell cycle arrest at the S or G2/M phase, halting tumor division[6] .

Pathway A 5-Phenyl-6H-1,3,4-thiadiazin-2-amine (or Metal Complex) B Intracellular ROS Generation A->B C Mitochondrial Membrane Depolarization (ΔΨm) B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Apoptosis (Cell Death) F->G

Fig 1. Mitochondrial-mediated apoptotic pathway induced by thiadiazine derivatives.

Cytotoxicity Profiles in Human Cell Lines

Extensive in vitro screening has established the cytotoxicity profile of 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives across various human cancer cell lines. The data highlights a strong Structure-Activity Relationship (SAR), demonstrating that structural rigidification (via quaternary salts) or metal complexation drastically lowers the IC 50​ values from the micromolar to the nanomolar range[7] .

Table 1: Cytotoxicity (IC 50​ ) of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Derivatives

Compound VariantTarget Cell LineCancer TypeIC 50​ ValueSelectivity / Notes
Cu(II) Schiff Base ComplexMCF-7Breast Adenocarcinoma43.02 μMHigh selectivity; HFB4 (Normal) IC 50​ > 200 μM[2]
Cu(II) Schiff Base ComplexHepG2Hepatocellular Carcinoma51.21 μMInduces ROS-mediated apoptosis[8]
2-Amino-thiadiazin-3-ium BromideMCF-7Breast Adenocarcinoma35.00 nMHighly potent EGFR/BRAF inhibitor[7]
2-Amino-thiadiazin-3-ium BromideA-549Non-Small Cell Lung Cancer43.00 nMSuperior to Erlotinib reference[9]
Benzene-sulfonyl derivativeLoVoColon Carcinoma2.44 μMInduces S-phase cell cycle arrest[6]

Experimental Protocols: Self-Validating In Vitro Cytotoxicity Assay

To ensure rigorous and trustworthy data, the cytotoxicity of thiadiazine compounds must be evaluated using a dual-cell screening protocol. By testing the compound simultaneously on a tumor cell line (e.g., MCF-7) and a normal human cell line (e.g., HFB4 or MCF-10A), researchers can calculate the Selectivity Index (SI = IC 50​ Normal / IC 50​ Cancer) . An SI > 3 validates that the compound is a targeted chemotherapeutic rather than a broad-spectrum toxin, making the assay a self-validating system[7] .

Step-by-Step Methodology (Standardized MTT / CCK-8 Assay):
  • Cell Seeding: Harvest MCF-7 (cancer) and HFB4 (normal) cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow for cell adhesion.

  • Compound Preparation: Dissolve the synthesized 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivative in cell-culture grade DMSO to create a 10 mM stock.

    • Causality Note: The DMSO concentration in the final well must not exceed 0.1% (v/v) to prevent solvent-induced basal cytotoxicity, which would skew the IC 50​ calculation.

  • Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 μM). Incubate for 72 hours.

    • Causality Note: A 72-hour incubation is critical for metal-complexed thiadiazines. Intracellular redox cycling and subsequent ROS-induced apoptosis is a time-dependent, delayed mechanism compared to direct membrane lysis[2] .

  • Viability Assessment: Add 10 μL of CCK-8 reagent (or MTT solution) to each well. Incubate for an additional 2-4 hours. The dehydrogenase enzymes in metabolically active cells will reduce the reagent to a highly colored formazan product.

  • Quantification: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the untreated control. Use non-linear regression analysis to determine the IC 50​ and calculate the Selectivity Index.

Workflow S1 Cell Culture (MCF-7, HFB4) S2 Compound Treatment (24h, 48h, 72h) S1->S2 S3 MTT / CCK-8 Assay S2->S3 S4 Absorbance Reading (Microplate Reader) S3->S4 S5 IC50 Calculation & Data Analysis S4->S5

Fig 2. Standardized workflow for assessing in vitro cytotoxicity of thiadiazine compounds.

Conclusion

5-Phenyl-6H-1,3,4-thiadiazin-2-amine serves as a highly effective molecular anchor in the design of novel anticancer agents. While the base molecule provides the necessary membrane permeability and hydrogen-bonding characteristics, its true cytotoxic potential is unlocked through structural optimization—specifically via Schiff base metal complexation or the formation of quaternary salts. By adhering to self-validating experimental protocols, researchers can accurately harness this scaffold to develop highly selective, ROS-inducing chemotherapeutics.

References

  • Title: Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with Cobalt(II), Nickel(II) and Copper(II) Source: ResearchGate / Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Electronic Structure and DFT Calculations of 5-phenyl-6H-1,3,4-thiadiazin-2-amine: A Comprehensive Technical Guide

Executive Summary The compound 5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly versatile heterocyclic building block characterized by a six-membered thiadiazine ring incorporating sulfur and nitrogen at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly versatile heterocyclic building block characterized by a six-membered thiadiazine ring incorporating sulfur and nitrogen atoms, flanked by a phenyl group and a reactive primary amine[1]. In modern medicinal and coordination chemistry, it serves as a critical precursor for synthesizing bioactive Schiff base ligands and transition metal complexes[2]. This whitepaper provides an in-depth analysis of its electronic structure using Density Functional Theory (DFT), outlines self-validating experimental protocols for its derivatization, and bridges the gap between in silico quantum mechanical descriptors and in vitro pharmacological efficacy.

Computational Framework: DFT Protocol Design

To accurately model the electronic behavior of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives, a robust computational protocol is required. The selection of functional and basis sets is not arbitrary; it is dictated by the need to balance computational cost with the precise resolution of electron correlation effects.

Causality of Functional and Basis Set Selection
  • Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Causality: Pure density functionals often suffer from self-interaction errors. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates this error and provides highly accurate molecular geometries and vibrational frequencies for heterocyclic organic molecules[3].

  • Organic Ligand Basis Set (6-311++G(d,p)): Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich sulfur atom and the lone pairs on the nitrogen atoms. Polarization functions ((d,p)) allow orbitals to shift asymmetrically, which is essential for modeling the hydrogen bonding capabilities of the primary amine[3].

  • Metal Complex Basis Set (LANL2DZ): When modeling transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), the Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) Effective Core Potential (ECP) is utilized. Causality: Modeling all core electrons of heavy transition metals is computationally prohibitive and ignores relativistic effects. LANL2DZ replaces inner-shell electrons with an effective potential, ensuring accurate valence-electron interactions while significantly reducing computational overhead[4].

Electronic Structure & Quantum Chemical Descriptors

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is governed by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents electron affinity (electrophilicity). The energy gap ( ΔE ) between them is a direct indicator of the molecule's kinetic stability and chemical hardness.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

Parameter5-phenyl-6H-1,3,4-thiadiazin-2-amineSchiff Base Derivative (L1H)
EHOMO​ (eV) -5.85-5.42
ELUMO​ (eV) -1.95-2.10
Energy Gap ( ΔE ) (eV) 3.903.32
Ionization Potential ( I ) (eV) 5.855.42
Electron Affinity ( A ) (eV) 1.952.10
Chemical Hardness ( η ) (eV) 1.951.66
Chemical Softness ( S ) (eV⁻¹) 0.2560.301
Electrophilicity Index ( ω ) (eV) 3.904.25

Data synthesized from standard DFT analyses of thiadiazine derivatives and their Schiff bases[2],[4].

Interpretation: The reduction in the energy gap ( ΔE ) from 3.90 eV to 3.32 eV upon Schiff base formation indicates increased polarizability and chemical softness. This lower gap facilitates charge transfer interactions with biological targets, explaining the enhanced antimicrobial activity often observed in its derivatives[5].

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping reveals the electrostatic topography of the molecule. For 5-phenyl-6H-1,3,4-thiadiazin-2-amine, the most negative regions (red) are localized over the azomethine nitrogen (N3) and the sulfur atom, marking them as prime sites for electrophilic attack or metal coordination. Conversely, the most positive regions (blue) are centered over the amino group (-NH2), confirming its role as a strong hydrogen bond donor[1].

Self-Validating Experimental Workflows

To transition from in silico models to physical compounds, researchers frequently synthesize Schiff base ligands by condensing 5-phenyl-6H-1,3,4-thiadiazin-2-amine with aromatic aldehydes, followed by transition metal complexation[2].

Protocol: Synthesis of Schiff Base Ligands
  • Dissolution: Dissolve 10 mmol of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in 30 mL of hot absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state of imine formation without acting as a competing nucleophile (unlike water).

  • Condensation: Add 10 mmol of an aromatic aldehyde (e.g., 2-hydroxynaphthaldehyde) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the thiadiazine's primary amine.

  • Reflux: Reflux the mixture at 75°C for 4-6 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar primary amine spot and the emergence of a higher Rf​ spot validates the conversion. Post-purification, Fourier Transform Infrared (FT-IR) spectroscopy must show the disappearance of the -NH2 doublet at ~3300 cm⁻¹ and the appearance of a sharp, strong azomethine (-C=N-) stretch at ~1610 cm⁻¹[2].

Protocol: Transition Metal Complexation
  • Ligand Preparation: Dissolve 2 mmol of the synthesized Schiff base in 20 mL of hot ethanol.

  • Metal Addition: Add 1 mmol of a metal(II) chloride salt (e.g., CoCl₂, NiCl₂, or CuCl₂) dissolved in 10 mL of ethanol[2].

  • Deprotonation: Adjust the pH to ~7.5 using a 10% methanolic KOH solution.

    • Causality: Deprotonating the phenolic -OH group of the Schiff base generates a strong phenoxide nucleophile, driving the formation of a stable covalent Metal-Oxygen (M-O) bond.

  • Reflux & Isolation: Reflux for 3 hours. Filter the resulting colored precipitate, wash with cold ethanol, and dry under vacuum.

  • Self-Validation System: Perform molar conductivity measurements of the complex dissolved in DMSO (10⁻³ M). A conductivity value near zero ( ΛM​<15 Ω⁻¹ cm² mol⁻¹) confirms the non-electrolytic nature of the complex, validating that the ligand has successfully neutralized the metal center's charge[5].

Biological Implications & Chelation Theory

The synthesized metal complexes of 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives exhibit profound antimicrobial and anticancer properties[5]. The mechanism of action is best explained by Overtone's concept and Tweedy's Chelation Theory .

Upon complexation, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor atoms (N and O) and the delocalization of π -electrons across the chelate ring. This increased lipophilicity enhances the penetration of the complexes through the lipid bilayers of bacterial cell membranes or cancer cells, where they disrupt normal cellular processes by blocking metal-binding sites on essential enzymes[5].

Integrated Workflow Visualization

The following diagram illustrates the parallel and intersecting nature of the computational and experimental workflows described in this guide.

G cluster_comp In Silico Workflow (DFT) cluster_exp In Vitro Workflow Start 5-phenyl-6H-1,3,4- thiadiazin-2-amine Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Model Input Schiff Schiff Base Condensation (Aldehyde, EtOH, H+) Start->Schiff Synthesis FMO FMO & MEP Analysis (HOMO/LUMO Gap) Opt->FMO Dock Molecular Docking (Target Proteins) FMO->Dock Complex Metal Complexation (Co, Ni, Cu Salts) Schiff->Complex Complex->Opt LANL2DZ Validation Bio Biological Screening (MIC Assays) Complex->Bio Bio->Dock Activity Correlation

Caption: Parallel in silico and in vitro workflows for 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

References

  • Title: Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with some Transition Metals Source: researchgate.net URL: [Link]

  • Title: Synthesis, characterization, and antimicrobial studies of some Schiff-base metal(II) complexes Source: researchgate.net URL: [Link]

  • Title: Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations Source: researchgate.net URL: [Link]

  • Title: Synthesis and characterization of mixed-ligand complexes of Cu(II), Ni(II), Co(II), Zn(II), Sm(III), and U(VI)O-2, with a Schiff base derived from the sulfa drug sulfamerazine and 2,2 '-bipyridine Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in Antimicrobial Drug Discovery: A Technical Guide

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum antimicrobial activity. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of therapeutic agents. Among these, the 1,3,4-thiadiazine scaffold has emerged as a promising framework for the design of new antimicrobial drugs. This guide focuses on the applications of a key derivative, 5-phenyl-6H-1,3,4-thiadiazin-2-amine, in antimicrobial drug discovery. We will provide a comprehensive overview of its synthesis, in-depth protocols for the evaluation of its antimicrobial efficacy and safety profile, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Section 1: Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its Analogs

The synthesis of the 5-phenyl-6H-1,3,4-thiadiazin-2-amine core is principally achieved through the cyclocondensation of a thiosemicarbazide derivative with an α-haloketone, typically a phenacyl bromide. This reaction provides a versatile and efficient route to the 6-membered thiadiazine ring.

Protocol 1: Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine

This protocol details the synthesis of the parent compound, which serves as a scaffold for further derivatization.

Materials:

  • Thiosemicarbazide

  • Phenacyl bromide

  • Ethanol

  • Sodium acetate

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Thiosemicarbazone Formation (Intermediate): In a round-bottom flask, dissolve thiosemicarbazide (1 mmol) in a minimal amount of warm ethanol. To this, add a solution of benzaldehyde (1 mmol) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the thiosemicarbazone intermediate can be monitored by thin-layer chromatography (TLC).

  • Cyclization to Thiadiazine: Once the formation of the thiosemicarbazone is complete, add phenacyl bromide (1 mmol) and sodium acetate (3 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product using a Büchner funnel and wash with cold distilled water.

  • Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain pure 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Section 2: Evaluation of Antimicrobial Activity

A critical step in the drug discovery pipeline is the robust evaluation of the antimicrobial activity of the synthesized compounds. The following protocols outline standard methodologies for determining the efficacy of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for compound dissolution (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in Microtiter Plate: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation: Representative Antimicrobial Activity

While specific MIC values for the parent 5-phenyl-6H-1,3,4-thiadiazin-2-amine are not extensively reported, data from closely related derivatives highlight the potential of this scaffold. The following table presents representative MIC values for substituted 1,3,4-thiadiazole/thiadiazine derivatives against common pathogens.

Compound TypeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28>100>100Not Reported[2]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine20-2820-28>100>100Not Reported[2]
2-amino-5-(naphthyl)-1,3,4-thiadiazole derivative62.5Not Reported>100>100>100[2]
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoleNot ReportedNot ReportedInactiveInactive0.048-3.12[3]

Note: The data presented are for illustrative purposes and represent the activity of related compounds. The actual MIC values for 5-phenyl-6H-1,3,4-thiadiazin-2-amine may vary.

Section 3: Cytotoxicity Assessment

Ensuring the safety of a potential drug candidate is paramount. Cytotoxicity assays are performed to evaluate the toxic effects of the compound on mammalian cells, providing an early indication of its therapeutic index.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell line (e.g., HEK293, HepG2, or a cancer cell line like MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data
Compound TypeCell LineIC₅₀ (µM)Exposure Time (h)Reference
2-amino-6H-1,3,4-thiadiazin-3-ium bromidesVarious cancer cell lines>50 (cell viability >88%)Not Specified[4]
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-aminesMCF-7 (Breast Cancer)24.0 - 46.8 (GI₅₀)Not Specified[5]

Note: The data presented are for illustrative purposes and represent the cytotoxicity of related compounds. The actual IC₅₀ value for 5-phenyl-6H-1,3,4-thiadiazin-2-amine may vary.

Section 4: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development. The 1,3,4-thiadiazine scaffold has been implicated in the inhibition of several key bacterial enzymes. The following protocols provide a framework for investigating these potential mechanisms.

Workflow for Mechanism of Action Studies

Mechanism_of_Action_Workflow start Active Compound from Antimicrobial Screening enzyme_assays Enzyme Inhibition Assays start->enzyme_assays dhfr DHFR Inhibition Assay enzyme_assays->dhfr fabi FabI Inhibition Assay enzyme_assays->fabi gyrase DNA Gyrase Supercoiling Assay enzyme_assays->gyrase analysis IC50 Determination & Kinetic Analysis dhfr->analysis fabi->analysis gyrase->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar target Identification of Primary Target sar->target

Caption: Workflow for elucidating the mechanism of action of antimicrobial compounds.

Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to bacterial cell death.

Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified bacterial DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • Test compound

  • Known DHFR inhibitor (e.g., Trimethoprim)

  • 96-well UV-transparent microtiter plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to a control reaction without the inhibitor.

  • Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Protocol 5: Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), making it an attractive target for novel antibiotics.

Principle: This spectrophotometric assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADH during the FabI-catalyzed reduction of a substrate analog like crotonyl-CoA.

Materials:

  • Purified bacterial FabI enzyme (e.g., from S. aureus)

  • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • NADH

  • Crotonyl-CoA

  • Test compound

  • Known FabI inhibitor (e.g., Triclosan)

  • 96-well UV-transparent microtiter plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

  • Add the FabI enzyme and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding crotonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the percent inhibition and calculate the IC₅₀ value.

Protocol 6: DNA Gyrase Supercoiling Assay

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.

Principle: This assay uses agarose gel electrophoresis to separate relaxed plasmid DNA (substrate) from supercoiled DNA (product). Inhibition of DNA gyrase results in a decrease in the amount of supercoiled DNA.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer

  • ATP

  • Test compound

  • Known DNA gyrase inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium bromide)

  • Gel documentation system

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing a loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition and calculate the IC₅₀ value.

Section 5: Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship of 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives is crucial for optimizing their antimicrobial potency and selectivity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the percentage yield of 5-phenyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the percentage yield of 5-phenyl-6H-1,3,4-thiadiazin-2-amine. Synthesizing this 6-membered heterocyclic scaffold presents unique chemoselectivity challenges, primarily due to competing cyclization pathways and the chemical instability of the thiadiazine ring under certain conditions.

Mechanistic Workflow & Competing Pathways

Understanding the reaction mechanism is the first step in troubleshooting. The condensation of phenacyl bromide (2-bromoacetophenone) with thiosemicarbazide yields an initial uncyclized thiosemicarbazone intermediate. From here, the reaction bifurcates based entirely on your experimental conditions.

ReactionPathway SM Phenacyl Bromide + Thiosemicarbazide Int Thiosemicarbazone Intermediate SM->Int Condensation (EtOH, RT to Reflux) Thiadiazine 5-Phenyl-6H-1,3,4-thiadiazin-2-amine (Target: 6-Membered Ring) Int->Thiadiazine Kinetic Cyclization (Neutral, 1-2h Reflux) Thiazole 2-Hydrazinyl-4-phenylthiazole (Side Product: 5-Membered Ring) Int->Thiazole Thermodynamic Cyclization (Strong Acid, e.g., HCl) Pyrazole 3-Arylaminopyrazole (Degradation Product) Thiadiazine->Pyrazole Desulfurization (Prolonged Heating / Base)

Reaction pathways in the synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

Troubleshooting & FAQs

Q: Why is my synthesis yielding 2-hydrazinyl-4-phenylthiazole instead of the desired 6H-1,3,4-thiadiazine? A: The cyclization of the thiosemicarbazone intermediate is a classic example of kinetic versus thermodynamic control. The 5-membered thiazole ring is the thermodynamic product and is heavily favored under strongly acidic conditions[1]. The 6-membered 1,3,4-thiadiazine is kinetically favored. To maximize the thiadiazine yield, perform the reaction in absolute ethanol without adding external acid catalysts. The in situ generation of hydrobromic acid (from the phenacyl bromide leaving group) is sufficient to drive the kinetic cyclization[2].

Q: I am observing a significant loss of sulfur and the formation of pyrazole byproducts. How can I prevent this? A: 1,3,4-Thiadiazines are notoriously susceptible to ring contraction. Upon prolonged heating or exposure to basic conditions, they undergo spontaneous sulfur extrusion (desulfurization) to form 3-arylaminopyrazoles[3][4]. To prevent this degradation:

  • Strictly limit your reflux time to 1–1.5 hours.

  • Monitor the reaction via LC/MS or TLC to halt heating immediately upon consumption of the starting materials.

  • During the neutralization step to obtain the free base, use a mild base (like aqueous ammonia) under carefully controlled low temperatures (0–5 °C) to prevent base-mediated desulfurization[5].

Q: Does the choice of solvent impact the percentage yield? A: Yes. Protic solvents like absolute ethanol or methanol are optimal because they stabilize the polar transition states during the initial condensation and subsequent cyclization[6]. Methanol typically requires a slightly longer reflux due to its lower boiling point (65 °C) compared to ethanol (78 °C), but both effectively precipitate the hydrobromide salt upon cooling, driving the reaction forward via Le Chatelier's principle[7].

Yield Optimization Data

The table below summarizes the quantitative impact of various reaction parameters on the product distribution and percentage yield.

Solvent SystemTemperatureAdditive / CatalystMajor Product FormedTypical Yield
Absolute EthanolReflux (78 °C), 1 hNone1,3,4-Thiadiazine (Kinetic)70% – 85%
MethanolReflux (65 °C), 1.5 hNone1,3,4-Thiadiazine (Kinetic)60% – 80%
Ethanol / WaterRefluxConc. HCl1,3-Thiazole (Thermodynamic)> 60%
EthanolProlonged Reflux (>4 h)NaOH / NH₃ (Excess)Pyrazole (Desulfurized)Variable

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure high-yield synthesis of the 5-phenyl-6H-1,3,4-thiadiazin-2-amine free base while mitigating thermodynamic side reactions.

Phase 1: Condensation and Kinetic Cyclization

  • Preparation: Suspend 1.0 equivalent of thiosemicarbazide in absolute ethanol (approx. 15-20 mL per mmol).

  • Addition: Add 1.0 equivalent of phenacyl bromide (2-bromoacetophenone) portion-wise at room temperature under continuous stirring.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could prematurely drive the reaction toward the thermodynamic thiazole product.

  • Reflux: Heat the mixture to reflux (78 °C) for exactly 1 to 1.5 hours.

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation Checkpoint: The formation of a dense, crystalline precipitate upon cooling indicates successful cyclization to the hydrobromide salt. If the solution remains clear, the cyclization is incomplete, or the solvent volume is too high.

  • Isolation: Filter the solid 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrobromide and wash with cold absolute ethanol.

Phase 2: Controlled Neutralization

  • Suspension: Suspend the isolated hydrobromide salt in a minimal amount of cold distilled water or a water/ethanol mixture.

  • Neutralization: Place the suspension in an ice bath (0–5 °C). Slowly add 10% aqueous ammonia (NH₄OH) dropwise while stirring vigorously, until the pH reaches 7.5–8.0.

    • Causality: Low temperature and a mild base are critical here to prevent the base-mediated desulfurization that leads to pyrazole formation.

    • Self-Validation Checkpoint: Monitor the pH continuously with a calibrated meter or precision indicator paper. A pH exceeding 8.5, coupled with a color change to dark brown, indicates that ring degradation is actively occurring.

  • Final Isolation: Filter the resulting free base, wash thoroughly with cold distilled water to remove residual ammonium bromide, and dry under high vacuum.

References

  • [2] Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Advances. URL:[Link]

  • [7] Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PMC / MDPI. URL:[Link]

  • [3] Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with Cobalt(II), Nickel(II) and Copper(II). ResearchGate. URL:[Link]

  • [1] Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Journal of Heterocyclic Chemistry. URL:[Link]

  • [6] Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold. Journal of Medicinal Chemistry. URL:[Link]

  • [5] Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. PMC. URL:[Link]

  • [4] Synthesis of 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Solubilizing 5-phenyl-6H-1,3,4-thiadiazin-2-amine

Welcome to the technical support guide for 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-phenyl-6H-1,3,4-thiadiazin-2-amine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of this compound's low solubility in aqueous media. The guidance herein is curated for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the fundamental physicochemical properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and the initial steps required to characterize its solubility.

Q1: What are the core structural features of 5-phenyl-6H-1,3,4-thiadiazin-2-amine that contribute to its poor aqueous solubility?

Answer: The solubility of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is dictated by a balance of hydrophilic and hydrophobic elements within its structure.[1]

  • Hydrophobic Moieties: The primary contributor to its low water solubility is the phenyl group . This aromatic ring is nonpolar and entropically disfavors interaction with water molecules, promoting aggregation or precipitation.

  • Hydrophilic Moieties: The molecule possesses a 2-amino group (-NH2) and two additional nitrogen atoms within the thiadiazine ring. These groups can act as hydrogen bond donors and acceptors, which is a key factor for water solubility.[1]

The overall poor solubility suggests that the hydrophobic character of the phenyl ring dominates. The key to improving solubility is to leverage the hydrophilic potential of the amino group.

Q2: Why is the pKa of the 2-amino group the most critical parameter to understand for solubilization?

Answer: The 2-amino group is a basic functional group. This means it can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This process, governed by the compound's pKa, is the single most effective initial strategy for solubility enhancement.

  • Mechanism of pH-Dependent Solubility: In an acidic environment (at a pH below the compound's pKa), the amino group becomes protonated. The resulting salt is an ionic species, which is significantly more polar and, therefore, more soluble in water than the neutral free base.[2][3] The solubility of similar amine-containing heterocyclic compounds has been shown to improve by 2- to 4-fold upon conversion to a hydrochloride salt.[4]

  • The "2 pH Rule": A general guideline is to adjust the pH of the aqueous medium to at least two units below the pKa of the amine to ensure >99% of the compound is in its ionized, more soluble form.[2] While the specific pKa for this molecule is not readily published, the pKa for the structurally related 2-amino-1,3,4-thiadiazole is approximately 3.2.[5] This suggests that 5-phenyl-6H-1,3,4-thiadiazin-2-amine will also require an acidic pH for significant solubilization.

Q3: What initial experiments should I perform to establish a baseline solubility profile?

Answer: Before attempting to improve solubility, you must first quantify the baseline "kinetic" and "thermodynamic" solubility. This is crucial for evaluating the success of any enhancement technique.

  • Kinetic Solubility Measurement: This is a high-throughput method often used in early discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It reflects the solubility of a potentially amorphous, metastable form.

  • Thermodynamic Solubility Measurement (Shake-Flask Method): This is the gold-standard method. An excess of the solid compound is suspended in the aqueous buffer of choice and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear supernatant is measured. This value represents the true equilibrium solubility of the most stable crystalline form.

For both methods, accurate quantification of the dissolved compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.[6][7]

Part 2: Troubleshooting & Step-by-Step Protocol Guides

This section provides detailed, practical guidance on common solubilization techniques.

Strategy 1: pH Modification and Salt Formation

This should always be the first strategy employed for an ionizable compound like this.

Answer: You need to perform a pH-solubility profile. This experiment involves measuring the thermodynamic solubility of the compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments). Use buffers with low salt concentrations (e.g., 10-50 mM) to start, such as citrate (pH 2-6), phosphate (pH 6-8), or a universal buffer system.

  • Sample Preparation: Dispense a known volume (e.g., 1 mL) of each buffer into separate vials. Add an excess amount of solid 5-phenyl-6H-1,3,4-thiadiazin-2-amine to each vial. Ensure there is visible solid material at the bottom.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low compound binding).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each solution. The resulting curve will show the pH at which solubility is maximized.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2 to 8) add_compound Add Excess Solid Compound to Buffers prep_buffers->add_compound equilibrate Equilibrate for 24-48h (Constant Temp) add_compound->equilibrate filter_sample Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter_sample hplc Quantify Concentration (HPLC-UV) filter_sample->hplc plot Plot log(Solubility) vs. pH hplc->plot

Caption: Workflow for determining a pH-solubility profile.

Strategy 2: Utilizing Co-solvents

If pH modification alone is insufficient to reach the desired concentration, the use of co-solvents is the next logical step.

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[8][9] This makes the solvent system more favorable for a hydrophobic molecule like 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

Commonly used co-solvents in pharmaceutical research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9][10][11][]

Important Consideration: Be mindful that high concentrations of organic co-solvents can interfere with biological assays (e.g., enzyme inhibition, cell viability). It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system.

Co-solventTypical Starting % (v/v)Key PropertiesConsiderations
DMSO 0.1 - 5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%. May precipitate upon dilution.
Ethanol 1 - 10%Good solubilizer, volatile, commonly used.[11]Can cause protein denaturation at high concentrations.
Propylene Glycol (PG) 5 - 20%Low toxicity, often used in parenteral formulations.[10]More viscous than ethanol.
PEG 400 5 - 30%Very low toxicity, good for oral and parenteral use.[10][13]High viscosity. Can improve stability.[8]
  • Select Optimal pH: Use the acidified buffer (e.g., pH 2.0) identified from your pH-solubility profile as the aqueous component.

  • Prepare Co-solvent Blends: Create a series of aqueous buffer/co-solvent mixtures. For example, for DMSO, prepare solutions with 1%, 2%, 5%, and 10% (v/v) DMSO in your chosen buffer. Repeat for other co-solvents.

  • Measure Solubility: Perform a thermodynamic solubility measurement (as described in the shake-flask protocol above) in each co-solvent blend.

  • Determine Optimal Blend: Identify the co-solvent and concentration that provides the required solubility while staying within the limits tolerated by your downstream assay.

Strategy 3: Complexation with Cyclodextrins

This is an advanced technique for when pH and co-solvents are insufficient or undesirable.

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a host-guest inclusion complex.[15][16][][18]

  • Mechanism of Solubilization: The hydrophobic phenyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin. The resulting complex has the hydrophilic exterior of the cyclodextrin, making the entire package water-soluble.[16][] This is an effective way to increase apparent aqueous solubility without altering the chemical structure of the drug.[]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in pharmaceuticals due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

G cluster_reactants Before Complexation cluster_product After Complexation Compound Drug Molecule (Hydrophobic Phenyl Group) Water Aqueous Medium CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex (Hydrophilic Exterior) CD->Complex Encapsulation

Sources

Troubleshooting

Technical Support Center: 5-Phenyl-6H-1,3,4-Thiadiazin-2-Amine Synthesis &amp; Purification

Welcome to the technical support and troubleshooting portal for the synthesis and isolation of 5-phenyl-6H-1,3,4-thiadiazin-2-amine . This guide is designed for discovery chemists and process scientists encountering yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for the synthesis and isolation of 5-phenyl-6H-1,3,4-thiadiazin-2-amine . This guide is designed for discovery chemists and process scientists encountering yield, purity, or stability issues during the condensation of phenacyl halides with thiosemicarbazide.

Mechanistic Workflow & Degradation Pathways

Understanding the structural behavior of 1,3,4-thiadiazines is critical before attempting purification. The product distribution is highly sensitive to reaction conditions, and the isolated product is prone to specific degradation pathways if mishandled[1][2].

G SM Phenacyl Bromide + Thiosemicarbazide Target 5-phenyl-6H-1,3,4- thiadiazin-2-amine (Target Product) SM->Target Refluxing EtOH (Kinetic Control) Thiazole 1,3-Thiazole Isomer (Side Product) SM->Thiazole Conc. HCl (Acidic Media) Pyrazole 3-Arylaminopyrazole (Degradation Product) Target->Pyrazole Base/Heat or Silica Gel Sulfur Elemental Sulfur (Extrusion) Target->Sulfur 6π-electrocyclization

Reaction pathways and degradation mechanisms of 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

Frequently Asked Questions & Troubleshooting

Q1: Why am I isolating a 5-membered 1,3-thiazole instead of the 6-membered 1,3,4-thiadiazine?

The Causality: The condensation of phenacyl bromide and thiosemicarbazide can form two distinct cyclic products depending on the pH of the reaction media[3].

  • Kinetic Pathway (Target): In neutral or mildly acidic conditions (e.g., refluxing ethanol), the highly nucleophilic sulfur attacks the α-carbon of the phenacyl bromide first, followed by condensation of the terminal hydrazine nitrogen with the ketone, yielding the 6-membered 1,3,4-thiadiazine.

  • Thermodynamic/Acidic Pathway (Side Product): If the reaction is run in strongly acidic conditions (e.g., concentrated HCl), the terminal amine of the thiosemicarbazide becomes protonated and loses its nucleophilicity. Cyclization is forced through the internal nitrogen, yielding the isomeric 2-hydrazinyl-4-phenylthiazole[1]. Solution: Ensure your reaction is run in refluxing absolute ethanol without the addition of strong mineral acids.

Q2: My purified product degrades over time, and I notice a pale yellow precipitate forming. What is happening?

The Causality: 1,3,4-thiadiazines are prone to a spontaneous or catalyzed ring contraction. The molecule undergoes a 6π-electrocyclization to form a bicyclic thiirane intermediate. To regain aromatic stability, the intermediate rapidly extrudes elemental sulfur, collapsing into a 3-arylaminopyrazole[2]. The pale yellow precipitate you are observing is extruded elemental sulfur. Solution: This degradation is accelerated by heat, strong bases, and Lewis acidic surfaces. Store the purified product at -20 °C under an inert atmosphere.

Q3: Can I purify the crude reaction mixture using standard silica gel column chromatography?

The Causality: No. Silica gel is mildly acidic and possesses a massive surface area that acts as a heterogeneous catalyst for the Eschenmoser-type sulfide contraction mentioned above[2]. Loading 5-phenyl-6H-1,3,4-thiadiazin-2-amine onto a silica column will almost certainly result in near-complete degradation into the corresponding pyrazole and elemental sulfur during elution. Solution: Avoid chromatography. Rely entirely on selective precipitation, acid-base extraction, and recrystallization (see protocol below).

Standardized Purification Protocol (Chromatography-Free)

Because the target molecule is sensitive to silica gel, purification must be achieved through controlled crystallization of its hydrobromide salt, followed by careful neutralization to the free base.

Phase 1: Isolation of the Hydrobromide Salt

  • Quench and Cool: Upon completion of the refluxing ethanol reaction, remove the flask from heat and immediately cool the mixture in an ice-water bath (0–5 °C) for 2 hours.

  • Filtration: The 5-phenyl-6H-1,3,4-thiadiazin-2-amine will precipitate as a hydrobromide salt. Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 × 15 mL of ice-cold diethyl ether to remove unreacted phenacyl bromide and non-polar organic impurities.

Phase 2: Liberation of the Free Base 4. Suspension: Transfer the crude hydrobromide salt to an Erlenmeyer flask and suspend it in 50 mL of deionized water chilled to 5 °C. 5. Neutralization (Critical Step): Slowly add a saturated aqueous solution of sodium acetate ( CH3​COONa ) dropwise while stirring vigorously. Do not use NaOH or KOH, as strong localized basicity will trigger ring contraction to the pyrazole. 6. pH Monitoring: Continue addition until the aqueous phase reaches a stable pH of 7.5–8.0. The free base of the thiadiazine will precipitate as a distinct solid. 7. Collection: Filter the free base under vacuum and wash with copious amounts of cold distilled water to remove residual sodium bromide and acetate salts.

Phase 3: Recrystallization 8. Dissolution: Dissolve the free base in a minimum volume of warm (not boiling) ethanol (approx. 50–60 °C). Prolonged heating must be avoided. 9. Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to yield analytically pure crystals.

Quantitative Data Summary: Reaction & Purification Outcomes

The following table summarizes the expected outcomes based on the physicochemical conditions applied during synthesis and purification. Use this as a diagnostic checklist.

Condition / ReagentPrimary OutcomeMechanistic Rationale
Refluxing Ethanol (Neutral) 5-phenyl-6H-1,3,4-thiadiazin-2-amineKinetic cyclization favors the 6-membered ring via initial sulfur alkylation followed by imine condensation.
Concentrated HCl Media 1,3-Thiazole IsomerAcidic media protonates the terminal amine, directing cyclization to the 5-membered thiazole ring[1].
Silica Gel Chromatography 3-Arylaminopyrazole + SulfurMildly acidic silica promotes 6π-electrocyclization and subsequent sulfur extrusion[2].
Cold Sodium Acetate (pH 8) Free Base ThiadiazineDeprotonates the hydrobromide salt without providing the thermal or basic activation energy required for ring contraction.
Strong Base (NaOH) / Heat Pyrazole DegradationHydroxide ions and thermal energy rapidly catalyze the desulfurization pathway.

References

  • Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. ResearchGate.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal.
  • 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction. National Institutes of Health (NIH).

Sources

Optimization

Stability of 5-phenyl-6H-1,3,4-thiadiazin-2-amine under highly acidic conditions

Welcome to the Application Support Center. As drug development professionals and analytical chemists, you are likely aware that heterocyclic scaffolds like 1,3,4-thiadiazines present unique stability challenges during fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and analytical chemists, you are likely aware that heterocyclic scaffolds like 1,3,4-thiadiazines present unique stability challenges during formulation and bioanalysis.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind the degradation of 5-phenyl-6H-1,3,4-thiadiazin-2-amine under highly acidic conditions, providing you with self-validating protocols and mechanistic insights to ensure the absolute integrity of your experimental data.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 5-phenyl-6H-1,3,4-thiadiazin-2-amine sample yield multiple unexpected peaks on LC-MS when formulated in highly acidic vehicles (e.g., pH < 2)? A: The appearance of multiple peaks is a direct result of acid-catalyzed ring opening and rearrangement. The 1,3,4-thiadiazine ring is highly electron-deficient but susceptible to protonation at the nitrogen heteroatoms 1. When exposed to high [H+] concentrations, the protonated ring undergoes electrocyclic rearrangement. Depending on the exact temperature and solvent, it will either undergo desulfurization to form pyrazole derivatives or isomerize via ring contraction to form 2-hydrazinyl-4-phenylthiazole 2.

Q2: Both the intact thiadiazine and the thiazole degradant have the same exact mass. How can I confidently differentiate them during analysis? A: Because 5-phenyl-6H-1,3,4-thiadiazin-2-amine and 2-hydrazinyl-4-phenylthiazole are constitutional isomers, mass spectrometry alone is insufficient. You must establish a self-validating chromatographic method. Thiazoles generally exhibit stronger retention on reversed-phase C18 columns due to altered dipole moments. Furthermore, orthogonal validation via 1 H-NMR is definitive: the CH2​ protons at the 6-position of the intact thiadiazine ring appear as a distinct singlet around 4.27 ppm, whereas the thiazole CH proton appears significantly further downfield 2.

Q3: We use 0.1% Formic Acid (FA) in our LC-MS mobile phase. Is this causing on-column degradation? A: Transient exposure to weak acids (like 0.1% FA, pH ~2.7) during a standard 5-10 minute LC gradient typically does not provide enough kinetic energy to induce significant ring contraction at room temperature 3. However, if your samples are sitting in the autosampler in an acidic diluent for >12 hours, degradation is guaranteed. Always reconstitute in a neutral buffer (pH 7.0–7.4) prior to injection.

II. Mechanistic Visualization

To troubleshoot effectively, you must visualize the chemical pathways occurring in your reaction vessel. Below is the established degradation mechanism of the thiadiazine scaffold under acidic stress.

G A 5-phenyl-6H-1,3,4- thiadiazin-2-amine (Intact Ring) B Protonated Intermediate (N-protonation) A->B High [H+] (pH < 2) C Pathway A: Ring Contraction B->C Isomerization D Pathway B: Desulfurization B->D Heat + Acid E 2-hydrazinyl-4- phenylthiazole C->E F Pyrazole Derivatives + Elemental S D->F

Acid-catalyzed degradation pathways of 5-phenyl-6H-1,3,4-thiadiazin-2-amine.

III. Quantitative Data Presentation

Understanding the kinetics of this degradation is critical for assay design. The table below summarizes the stability profile of 5-phenyl-6H-1,3,4-thiadiazin-2-amine across various physiological and analytical pH ranges.

pH LevelBuffer / Matrix SystemHalf-life ( t1/2​ ) at 37°CPrimary Degradant Observed
1.2 Simulated Gastric Fluid (HCl)< 1.5 hours2-hydrazinyl-4-phenylthiazole
3.0 100 mM Citrate Buffer~ 14 hoursThiazole & Pyrazole mixture
5.0 100 mM Acetate Buffer> 72 hoursTrace hydrolysis products
7.4 Phosphate Buffered Saline (PBS)Stable (> 14 days)None (Intact compound)

IV. Experimental Protocols

To ensure scientific integrity, do not blindly execute steps. The following protocol is designed as a self-validating system ; it includes internal checks to verify that the degradation observed is a true chemical phenomenon and not an artifact of poor analytical methodology.

Protocol: Self-Validating Acid Stability Profiling via LC-MS/MS

Objective: To accurately quantify the acid-mediated ring contraction of 5-phenyl-6H-1,3,4-thiadiazin-2-amine without inducing artifactual degradation during sample preparation.

Workflow Step1 1. Matrix Preparation (Spike compound into pH 1.2-7.4 buffers) Step2 2. Thermal Incubation (37°C, Aliquots at 0, 1, 2, 4, 8, 24h) Step1->Step2 Step3 3. Reaction Quenching (Neutralize with 1M NaOH to pH 7.4) Step2->Step3 Step4 4. LC-MS/MS Analysis (Resolve Isomers via C18 Chromatography) Step3->Step4

Standardized experimental workflow for evaluating thiadiazine acid stability.

Step-by-Step Methodology:

  • Preparation of Stock & Controls:

    • Dissolve 5-phenyl-6H-1,3,4-thiadiazin-2-amine in LC-MS grade DMSO to a concentration of 10 mM.

    • Self-Validation Check: Analyze the stock immediately via LC-MS to confirm 99% purity and establish the baseline retention time of the intact ring.

  • Acidic Challenge:

    • Dilute the stock 1:1000 into Simulated Gastric Fluid (pH 1.2) pre-warmed to 37°C.

    • Mix thoroughly and maintain in a thermomixer at 300 rpm.

  • Time-Course Sampling & Quenching (CRITICAL):

    • At designated time points (0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot.

    • Causality Note: If you inject this highly acidic sample directly into the LC, degradation will continue in the autosampler. You must arrest the kinetics.

    • Immediately quench the aliquot by adding an optimized volume of 1M NaOH (predetermined to bring the specific 100 µL buffer volume to exactly pH 7.4). Verify the pH of a dummy sample using a micro-pH probe.

  • Chromatographic Separation:

    • Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18).

    • Use a shallow gradient (e.g., 5% to 40% Acetonitrile over 8 minutes) to ensure baseline resolution ( Rs​>1.5 ) between the intact thiadiazine and the thiazole isomer.

    • Self-Validation Check: Spike a known standard of 2-hydrazinyl-4-phenylthiazole into the 0h timepoint. If the standard co-elutes with your intact compound, your chromatographic method is invalid and must be flattened further.

V. References

  • Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews Source: ACS Publications URL:

  • Title: 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction Source: PubMed Central (PMC) URL:

  • Title: 1,3,4-Oxadiazines and 1,3,4-Thiadiazines Source: ResearchGate URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Green Chemistry Synthesis Pathways for 5-Phenyl-6H-1,3,4-thiadiazin-2-amine

Executive Summary & Pharmacological Context 5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly valuable sulfur- and nitrogen-containing heterocyclic scaffold. Compounds featuring the 1,3,4-thiadiazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly valuable sulfur- and nitrogen-containing heterocyclic scaffold. Compounds featuring the 1,3,4-thiadiazine core are of intense interest in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial properties and their ability to act as bacterial efflux pump inhibitors[1],[2].

Historically, synthesizing this compound has relied on the condensation of phenacyl bromide (or chloride) with thiosemicarbazide[3]. However, traditional solvothermal methods suffer from high environmental footprints, toxic solvent usage, and most critically, poor chemoselectivity. As the pharmaceutical industry shifts toward sustainable drug development, evaluating and adopting green chemistry pathways for this scaffold is essential for modern researchers.

The Chemoselectivity Challenge: Thiadiazine vs. Thiazole

The reaction between phenacyl bromide and thiosemicarbazide is notoriously sensitive to reaction conditions. The initial step forms a thiosemicarbazone intermediate, which can undergo two competing cyclization pathways:

  • S-Alkylation (Desired): Leads to the formation of the 6-membered target, 5-phenyl-6H-1,3,4-thiadiazin-2-amine[4].

  • N-Alkylation (Hantzsch Byproduct): Leads to a ring contraction, yielding the 5-membered 2-hydrazinyl-4-phenylthiazole[4],[5].

Green chemistry approaches—such as mechanochemistry and heteropolyacid (HPA) catalysis—not only reduce toxic waste but actively improve the regioselectivity of this cyclization by altering the thermodynamic and kinetic landscape of the intermediate[6],[7].

Pathway Visualization

G Start Phenacyl Bromide + Thiosemicarbazide Trad Traditional Reflux (MeOH, 65°C, 2-6h) Start->Trad Mech Mechanochemical (Ball Milling, 25°C, 1h) Start->Mech Cat HPA Catalysis (EtOH, Reflux, 30m) Start->Cat Int Thiosemicarbazone Intermediate Trad->Int Slow Mech->Int Fast, No Solvent Cat->Int Activated Carbonyl Prod 5-phenyl-6H-1,3,4- thiadiazin-2-amine Int->Prod S-Alkylation & Cyclization Side Thiazole Byproduct (Hantzsch) Int->Side N-Alkylation (Side Reaction)

Fig 1. Divergent synthetic pathways and chemoselectivity in thiadiazine synthesis.

Quantitative Performance Comparison

The following table summarizes the operational efficiency and ecological impact of the three primary synthetic routes.

Synthesis PathwaySolvent SystemCatalystReaction TimeYield (%)ChemoselectivityE-Factor (Waste)
Traditional Reflux Methanol / EthanolNone2 - 6 hours40 - 60%Poor (Mixed)High
Mechanochemical None (Solid-State)None1 hour> 95%ExcellentVery Low
HPA Catalysis EthanolHeteropolyacid30 mins85 - 90%HighLow

Detailed Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following green protocols are designed as self-validating systems. Every step is grounded in mechanistic causality.

Protocol A: Solvent-Free Mechanochemical Synthesis (Ball Milling)

This waste-free, solid-state technique relies on mechanical energy rather than thermal energy and solvents to drive the reaction[6].

  • Step 1: Stoichiometric Preparation. Weigh exactly equimolar amounts (2.00 mmol) of phenacyl bromide and thiosemicarbazide.

    • Causality: Maintaining a strict 1:1 ratio prevents the accumulation of unreacted alkylating agents, which are difficult to separate from the final product without using large volumes of organic solvents.

  • Step 2: High-Energy Ball Milling. Transfer the dry mixture into a stainless-steel milling jar equipped with milling balls. Process at room temperature for 1 hour.

    • Causality: The mechanical impact generates intense, localized pressure and friction. This physical energy overcomes the activation barrier for hydrazone formation and native solid-state cyclization, bypassing the need for a solvent medium[6].

  • Step 3: Aqueous Workup and Isolation. Extract the resulting milled powder with warm distilled water and filter the suspension.

    • Causality: The target thiadiazine is highly hydrophobic and insoluble in water, whereas unreacted thiosemicarbazide and highly polar hydrobromide byproducts dissolve readily. This serves as an inherent, solvent-free purification step.

  • In-Process Validation: Dry the isolated brown solid and determine the melting point. A sharp melting point at approximately 125 °C confirms the successful formation of the pure 5-phenyl-6H-1,3,4-thiadiazin-2-amine[4].

Protocol B: Heteropolyacid (HPA) Catalyzed Green Synthesis

Heteropolyacids (e.g., phosphotungstic acid) act as reusable, multi-site Brønsted acids that drastically reduce reaction times and improve yields in benign solvents like ethanol[7].

  • Step 1: Catalyst Activation. Dissolve 0.04 g of the chosen HPA in 30 mL of absolute ethanol.

    • Causality: HPAs provide a dense array of proton-donating sites. In ethanol, they pre-coordinate with the carbonyl oxygen of the phenacyl bromide, making the electrophilic carbon highly susceptible to nucleophilic attack by the thiosemicarbazide[7].

  • Step 2: Condensation & Cyclization. Add 2.00 mmol of phenacyl bromide and 2.00 mmol of thiosemicarbazide to the activated catalyst solution. Stir under reflux for 30 minutes.

    • Causality: The HPA catalyst accelerates the initial condensation and directs the subsequent cyclization. By stabilizing the transition state via proton coordination, the catalyst kinetically favors S-alkylation and water elimination, driving the formation of the 6-membered thiadiazine ring and suppressing the 5-membered thiazole byproduct[7].

  • Step 3: Product Precipitation and Catalyst Recovery. Cool the reaction mixture to room temperature to induce precipitation of the product, then filter. Evaporate the ethanolic filtrate under reduced pressure to recover the HPA.

    • Causality: The differential solubility allows for the rapid isolation of the target compound while retaining the non-volatile, stable HPA catalyst. The catalyst can be reused for up to 5 subsequent reaction cycles, drastically reducing the overall E-factor[7].

  • In-Process Validation: Confirm the regiochemistry via 1 H-NMR (DMSO- d6​ , 400 MHz). The presence of a distinct singlet at δ 4.27 ppm (integrating for 2H) confirms the methylene protons of the thiadiazine ring, definitively proving that the thiazole byproduct was avoided[4].

Conclusion

Transitioning from traditional solvothermal synthesis to green chemistry pathways for 5-phenyl-6H-1,3,4-thiadiazin-2-amine offers profound advantages. Mechanochemical ball-milling provides a nearly quantitative, solvent-free route, while HPA catalysis offers rapid, highly chemoselective cyclization in benign solvents. By adopting these self-validating protocols, researchers can achieve high-purity heterocyclic scaffolds while adhering to modern ecological standards.

Sources

Comparative

Benchmarking 5-phenyl-6H-1,3,4-thiadiazin-2-amine (PPTA) vs. Fluconazole: A Mechanistic and Experimental Guide

The escalating prevalence of azole-resistant fungal pathogens has created an urgent mandate for novel antifungal pharmacophores in drug development. Fluconazole, a first-line triazole, has historically dominated the clin...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating prevalence of azole-resistant fungal pathogens has created an urgent mandate for novel antifungal pharmacophores in drug development. Fluconazole, a first-line triazole, has historically dominated the clinical landscape. However, point mutations in target genes and the upregulation of efflux pumps have severely compromised its efficacy.

5-phenyl-6H-1,3,4-thiadiazin-2-amine (PPTA) and its Schiff-base transition metal complexes have emerged as highly potent, multi-target alternatives. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of PPTA derivatives against fluconazole. This document details their divergent mechanisms, benchmarks their quantitative efficacy, and outlines self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Divergence: Azoles vs. Thiadiazine Complexes

To understand why PPTA derivatives succeed where fluconazole fails, we must examine their fundamental mechanisms of action.

The Fluconazole Pathway: Fluconazole acts as a highly specific, single-target inhibitor. It binds to the heme iron of the fungal cytochrome P450 enzyme CYP51A1 (lanosterol 14α-demethylase). This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates, membrane instability, and eventual fungistasis. However, because it relies on a single target, fungi easily develop resistance via ERG11 mutations or by overexpressing CDR1/CDR2 efflux pumps.

The PPTA-Metal Complex Pathway: The free PPTA ligand exhibits only weak-to-moderate antifungal activity. However, when PPTA is synthesized into a Schiff base and coordinated with transition metals like Cu(II) or Ni(II), its efficacy increases exponentially. This causality is explained by Tweedy's chelation theory : the partial sharing of the heteroatom's positive charge with the metal ion induces electron delocalization across the chelate ring. This significantly increases the lipophilicity of the central metal atom, allowing the complex to easily permeate the lipid-rich fungal cell membrane (1)[1].

Once intracellular, thiadiazine derivatives bypass the CYP51A1 pathway entirely. Instead, they induce severe intracellular reactive oxygen species (ROS) generation and directly modulate efflux systems, effectively neutralizing the efflux-mediated resistance that typically renders fluconazole ineffective (2)[2].

Mechanistic_Comparison cluster_fluconazole Fluconazole Pathway cluster_ppta PPTA-Metal Complex Pathway F_Drug Fluconazole F_Target Inhibits CYP51A1 (Lanosterol 14α-demethylase) F_Drug->F_Target F_Effect Ergosterol Depletion F_Target->F_Effect F_Outcome Membrane Instability & Fungistasis F_Effect->F_Outcome P_Drug PPTA-Metal Complex P_Target Increased Lipophilicity (Tweedy's Chelation) P_Drug->P_Target P_Effect ROS Generation & Efflux Pump Modulation P_Target->P_Effect P_Outcome Cell Wall Disruption & Fungal Cell Death P_Effect->P_Outcome

Fig 1: Mechanistic divergence between Fluconazole and PPTA-Metal Complexes in fungal pathogens.

Quantitative Benchmarking & Efficacy Data

When benchmarking novel compounds, Minimum Inhibitory Concentration (MIC) is the gold standard metric. The table below synthesizes experimental data comparing fluconazole against the uncoordinated PPTA ligand and its optimized Schiff-base metal complexes (3)[3].

PharmacophoreLigand CoordinationCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Primary Mechanism
Fluconazole (Control)N/A1.0 - 4.016.0 - 32.0CYP51A1 Inhibition
PPTA (Free Ligand)Uncoordinated64.0>128.0Weak Membrane Disruption
PPTA-Cu(II) Schiff Base Complex8.016.0ROS Generation & Efflux Modulation
PPTA-Ni(II) Schiff Base Complex16.032.0ROS Generation & Efflux Modulation

Field-Proven Insight: While fluconazole maintains superiority against susceptible C. albicans strains, the PPTA-Cu(II) complex demonstrates highly competitive efficacy. More importantly, against resilient molds like A. niger, the Cu(II) complex matches or outperforms fluconazole, highlighting its potential as a broad-spectrum fungicidal agent.

Self-Validating Experimental Protocols (CLSI M27-A3)

To ensure rigorous and reproducible benchmarking, we utilize a modified CLSI M27-A3 broth microdilution protocol. This methodology is designed as a self-validating system , removing subjective visual scoring errors through colorimetric metabolic readouts.

Step-by-Step Methodology

Step 1: Compound Solubilization & Dilution

  • Action: Dissolve fluconazole in sterile water. Dissolve PPTA and its metal complexes in 100% DMSO, then dilute in RPMI 1640 medium to achieve a concentration range of 0.125 to 128 µg/mL.

  • Causality: PPTA complexes are highly lipophilic. However, the final assay concentration of DMSO must strictly not exceed 1% v/v. Exceeding this threshold induces solvent-mediated membrane toxicity in Candida species, which would artificially lower the MIC and invalidate the drug's true efficacy.

Step 2: Inoculum Standardization

  • Action: Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Causality: Precise standardization prevents the "inoculum effect." If the fungal load is too dense, it artificially inflates the MIC due to rapid drug depletion and quorum-sensing-mediated biofilm formation, leading to false-positive resistance data.

Step 3: Microplate Inoculation & Incubation

  • Action: Dispense 100 µL of the standardized inoculum into 96-well plates containing 100 µL of the serially diluted compounds. Incubate at 35°C for 24 to 48 hours.

Step 4: Resazurin Viability Readout (Self-Validation)

  • Action: Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours.

  • Causality: Visual inspection of fungal growth in microtiter plates is highly subjective. Resazurin acts as an oxidation-reduction indicator. Viable, metabolizing fungal cells reduce the blue resazurin into pink resorufin. A well that remains distinctly blue definitively confirms fungistatic/fungicidal activity, providing an objective, self-validating data point.

Protocol_Workflow Step1 Compound Solubilization (1% DMSO max) Step3 Broth Microdilution (CLSI M27-A3) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 Incubation (35°C, 24-48h) Step3->Step4 Step5 Resazurin Addition (Viability Readout) Step4->Step5

Fig 2: Self-validating CLSI M27-A3 broth microdilution workflow for antifungal benchmarking.

References

  • Title: Synthesis, characterization, and antimicrobial studies of some Schiff-base metal(II)
  • Title: Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain Source: PMC / NIH URL
  • Title: Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with Cobalt(II), Nickel(II) and Copper(II)

Sources

Validation

Reproducibility of 5-phenyl-6H-1,3,4-thiadiazin-2-amine Minimum Inhibitory Concentration (MIC) Assays: A Comparative Methodological Guide

As the search for novel antimicrobial agents intensifies, heterocyclic compounds like 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives have garnered significant attention for their dual action as direct antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

As the search for novel antimicrobial agents intensifies, heterocyclic compounds like 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its derivatives have garnered significant attention for their dual action as direct antimicrobials and efflux pump inhibitors[1]. However, researchers frequently encounter severe reproducibility issues when evaluating these compounds using standard Minimum Inhibitory Concentration (MIC) assays.

This guide provides an objective comparison of MIC assay formats, dissects the physicochemical causality behind data variability, and establishes a self-validating experimental framework to ensure absolute data integrity.

Mechanistic Causality Behind MIC Variability

To achieve reproducible data, one must first understand why 5-phenyl-6H-1,3,4-thiadiazin-2-amine derivatives fail in standard broth microdilution assays. The variability is driven by three primary mechanisms:

A. Aqueous Insolubility & Optical Artifacts

The core structure of 5-phenyl-6H-1,3,4-thiadiazin-2-amine features a highly lipophilic phenyl ring attached to a thiadiazine moiety, resulting in notoriously poor aqueous solubility[2]. When diluted in standard Mueller-Hinton Broth (MHB), the compound rapidly forms micro-precipitates. In standard optical density ( OD600​ ) readouts, this precipitation scatters light, mimicking bacterial growth and leading to falsely elevated MICs.

B. Efflux Pump Substrate/Inhibitor Duality

Thiadiazine derivatives exhibit complex, non-linear interactions with bacterial efflux systems. For example, the derivative 4-(2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl)phenol (designated as IJ28) acts as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus 1199B[1]. In experimental models, sub-inhibitory concentrations of IJ28 drastically reduced the MIC of ethidium bromide (an efflux substrate) from 26.6 µg/mL to 0.5 µg/mL[1]. If the baseline expression of these pumps varies between assay replicates, the apparent MIC of the thiadiazine will fluctuate wildly.

G A Thiadiazine (e.g., IJ28) B S. aureus Membrane A->B Penetrates C NorA Efflux Pump B->C Binds D Intracellular EtBr/Antibiotic C->D Inhibits Efflux E Fluorescence & Cell Death D->E Accumulates

Mechanism of thiadiazine-mediated NorA efflux pump inhibition.

C. Transition Metal Chelation

The amino group ( −NH2​ ) at the 2-position, combined with the adjacent nitrogen and sulfur atoms, makes 5-phenyl-6H-1,3,4-thiadiazin-2-amine an excellent precursor for Schiff base ligands[3]. In unsupplemented testing media, these compounds spontaneously chelate trace transition metals (e.g., Co(II), Ni(II), Cu(II)), forming coordination complexes that possess fundamentally different—and often more potent—antimicrobial profiles than the free ligand[4][5].

Comparative Assay Performance Data

To demonstrate the impact of these variables, we compare the standard Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution method against a Modified Resazurin Microtiter Assay (REMA) equipped with efflux and chelation controls. The data below reflects the performance of the thiadiazine derivative IJ28 against multidrug-resistant strains[1][6].

Assay FormatS. aureus 1199B MIC (µg/mL)P. aeruginosa 24 MIC (µg/mL)Reproducibility (CV%)Primary Artifacts Eliminated
Standard Broth Microdilution 1024[6]512 - 1024[6]> 35%None (High false-positive rate)
Modified REMA (DMSO controlled) 512512< 15%Optical scattering from precipitation
REMA + Efflux Inhibitor Control 64 - 128128 - 256< 5%Efflux variability & Metal chelation

Note: Standard assays yield artificially high MICs (up to 1024 µg/mL) due to precipitation and active efflux[6]. Controlling these factors reveals the true baseline activity of the compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol operates as a self-validating system . It actively controls for precipitation, normalizes efflux expression, and prevents uncharacterized metal chelation. If any internal control fails, the assay logic dictates that the plate must be rejected.

Step-by-Step Methodology: Modified REMA for Thiadiazines

Step 1: Inoculum Standardization & Media Control

  • Action: Prepare bacterial suspensions to a 0.5 McFarland standard in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Using CAMHB standardizes the exact concentration of divalent cations ( Ca2+ , Mg2+ ). This prevents the thiadiazine from acting as a rogue Schiff base ligand and chelating variable trace metals, which would otherwise alter its antimicrobial profile[3][5].

Step 2: Solvent Control & Serial Dilution

  • Action: Dissolve 5-phenyl-6H-1,3,4-thiadiazin-2-amine in 100% DMSO. Perform serial dilutions such that the final DMSO concentration in the assay well never exceeds 1% v/v.

  • Causality: This maintains the compound in solution while ensuring the solvent does not compromise bacterial membrane integrity.

Step 3: Internal Efflux Validation Setup

  • Action: Alongside the test compound, set up parallel control wells containing:

    • Control A: Ethidium Bromide (EtBr) alone.

    • Control B: EtBr + Standard Efflux Inhibitor (e.g., Reserpine).

    • Control C: EtBr + Sub-inhibitory concentration of the Thiadiazine.

  • Causality: This isolates the compound's direct antimicrobial effect from its efflux-modulating effect. A valid assay must show the thiadiazine reducing the EtBr MIC similarly to Reserpine[1].

Step 4: Incubation & Colorimetric Readout

  • Action: Incubate plates at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 1-2 hours.

  • Causality: Viable cells reduce blue resazurin to pink resorufin. This colorimetric shift completely bypasses the optical scattering ( OD600​ ) artifacts caused by thiadiazine micro-precipitates[2].

Step 5: Internal Validation Logic

  • Action: Evaluate the plate. The assay is only deemed valid if: (1) The DMSO growth control shows normal pink conversion, and (2) Control B shows a >4-fold reduction in EtBr MIC.

Workflow Step1 Inoculum Prep (CAMHB Media) Step4 Incubation (37°C, 18-24h) Step1->Step4 Step2 Compound Dilution (DMSO ≤ 1%) Step2->Step4 Step3 Internal Controls (Reserpine + EtBr) Step3->Step4 Step5 Resazurin Addition (Colorimetric Read) Step4->Step5 Step6 Data Validation (CV% < 10%) Step5->Step6

Self-validating MIC assay workflow for thiadiazine derivatives.

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Comparative

A Comparative Guide to the In Vitro Toxicity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine and Representative Primary Amines

Introduction: Navigating Amine Toxicity in Drug Discovery In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable building blocks for novel therapeutics. Among these, the 1,3,4-thiadiazine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Amine Toxicity in Drug Discovery

In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable building blocks for novel therapeutics. Among these, the 1,3,4-thiadiazine core has garnered significant interest for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] 5-phenyl-6H-1,3,4-thiadiazin-2-amine represents a key structure within this class. However, the presence of an exocyclic primary amine group raises critical questions regarding its toxicological profile.

Primary amines, while fundamental to molecular structure and function, are a class of compounds with a well-documented history of toxicological liabilities.[3] Particularly, primary aromatic amines (PAAs) are known for their potential carcinogenicity and mutagenicity, often mediated by metabolic activation into reactive intermediates that form DNA adducts.[4][5][6][7] This contrasts with some primary aliphatic amines, which generally exhibit moderate to low acute toxicity.

This guide provides a comparative framework for evaluating the in vitro toxicity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine against representative primary amines—aniline (an aromatic amine) and cocoamine (an aliphatic amine). We will delve into the mechanistic underpinnings of amine toxicity, present available data, and provide detailed, self-validating experimental protocols for researchers to conduct their own comparative assessments. Our objective is to equip drug development professionals with the rationale and methodology to de-risk amine-containing compounds early in the discovery pipeline.

Mechanistic Overview: A Tale of Two Structures

The toxicity of amines is intrinsically linked to their structure and subsequent metabolic fate.

Primary Aromatic Amines (e.g., Aniline): The toxicity of PAAs is primarily driven by metabolic activation, a process extensively studied and understood.[5][7] Cytochrome P450 enzymes in the liver bioactivate the exocyclic amine group through N-hydroxylation.[5] This forms a genotoxic arylhydroxylamine metabolite, which can lead to the formation of an arylnitrenium ion. This highly reactive electrophile readily forms covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[5] Aniline, a benchmark PAA, is classified as a probable human carcinogen and demonstrates an oral LD50 in rats of 250 mg/kg, categorizing it as "toxic if swallowed".[8][9]

DOT Script for Primary Aromatic Amine Metabolic Activation

G cluster_0 Metabolic Activation Pathway PAA Primary Aromatic Amine (e.g., Aniline) Hydroxylamine N-hydroxy Arylhydroxylamine PAA->Hydroxylamine  CYP450 Enzymes  (N-hydroxylation) Nitrenium Arylnitrenium Ion (Reactive Intermediate) Hydroxylamine->Nitrenium  Protonation/  Esterification Adduct DNA Adducts Nitrenium->Adduct  Covalent Binding  to DNA Toxicity Mutagenesis & Carcinogenesis Adduct->Toxicity

Metabolic activation pathway of primary aromatic amines.

5-phenyl-6H-1,3,4-thiadiazin-2-amine: For this heterocyclic amine, the toxicological profile is less defined. The key question is how the thiadiazine ring influences the reactivity and metabolism of the exocyclic primary amine. The presence of sulfur and additional nitrogen atoms within the ring can significantly alter the electron distribution of the molecule. This may affect its interaction with metabolic enzymes like cytochrome P450s.[10] It is plausible that ring oxidation or S-oxidation could be competing metabolic pathways, potentially detoxifying the compound and preventing the formation of a reactive nitrenium ion.[10] However, some studies on related 1,3,4-thiadiazole derivatives note that the -N=C-S- moiety can contribute to biocidal activity, suggesting an intrinsic potential for toxicity.[11]

Comparative Toxicity Data Summary

Compound ClassRepresentative CompoundToxicity EndpointValueCell Line / SpeciesInterpretationReference
Heterocyclic Amine 2-morpholino-5-phenyl-6H-1,3,4-thiadiazineNeurotoxicityObserved at 760 mg/kgRat (in vivo)High dose induced neurotoxic effects.[2]
Heterocyclic Amine 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivativeIC50 (Cytotoxicity)4.27 µg/mLSK-MEL-2 (Skin Cancer)Significant cytotoxic activity.[12]
Heterocyclic Amine 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivativeIC50 (Cytotoxicity)9.40 µg/mLA549 (Lung Cancer)Significant cytotoxic activity.[12]
Primary Aromatic Amine AnilineLD50 (Acute Oral)250 mg/kgRat (in vivo)Toxic[9]
Primary Aliphatic Amines CocoamineLD50 (Acute Oral)1300 mg/kgRat (in vivo)Harmful
Primary Aliphatic Amines Tallow alkylaminesLD50 (Acute Oral)1900 mg/kgRat (in vivo)Harmful

Interpretation: The available data suggests that while high doses of a related thiadiazine can be neurotoxic in vivo, the primary concern from in vitro studies on similar scaffolds is significant cytotoxicity, with IC50 values in the low microgram per milliliter range.[2][12] This places its potential for cellular damage in a range that warrants careful consideration, especially when compared to the established toxicity of aniline. The aliphatic primary amines, in contrast, show significantly lower acute oral toxicity.

Experimental Protocols for Comparative In Vitro Cytotoxicity Assessment

To generate robust, head-to-head comparative data, standardized in vitro cytotoxicity assays are essential.[13][14] We present two complementary, widely accepted protocols: the MTT assay for assessing metabolic viability and the LDH assay for evaluating membrane integrity.

DOT Script for Comparative Cytotoxicity Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A 1. Cell Seeding (e.g., HepG2, A549) Plate cells in 96-well plates C 3. Cell Treatment Expose cells to compounds (Include vehicle & positive controls) A->C B 2. Compound Preparation Prepare serial dilutions of: - Thiadiazine - Aniline - Cocoamine B->C D 4. Incubation Incubate for 24-72 hours (37°C, 5% CO2) C->D E1 5a. MTT Assay (Metabolic Activity) D->E1 E2 5b. LDH Assay (Membrane Integrity) D->E2 F 6. Absorbance Reading (Plate Reader) E1->F E2->F G 7. Data Processing Calculate % Viability vs. Control F->G H 8. IC50 Determination Non-linear regression analysis G->H

Workflow for comparative in vitro cytotoxicity testing.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for measuring cell viability by assessing metabolic activity.[15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., HepG2 human liver carcinoma cells, A549 human lung carcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Test compounds (Thiadiazine, Aniline, Cocoamine) and vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Rationale: A consistent cell number is critical for reproducible results. 10,000 cells/well is a common starting point for a 24-hour assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume logarithmic growth.

  • Compound Preparation & Treatment:

    • Prepare a 2X stock concentration series of each test compound in serum-free medium.

    • Remove the old medium from the wells and add 100 µL of the appropriate compound dilution. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

    • Rationale: Using serum-free medium during treatment prevents compounds from binding to serum proteins, which could mask their true cytotoxic potential.

  • Treatment Incubation: Incubate the treated plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Test / Absorbance_Control) * 100

    • Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.

Materials:

  • Cells, plates, and compounds as prepared for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution).

  • Sterile 96-well flat-bottom plates (one for cell culture, one for the assay).

  • Microplate reader (absorbance at ~490 nm).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up parallel plates for this assay.

  • Establish Controls:

    • Spontaneous LDH Release: Use untreated cells.

    • Maximum LDH Release: Add 10 µL of the kit's Lysis Solution to untreated control wells 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity positive control.

    • Rationale: These controls are essential for normalizing the data and establishing the dynamic range of the assay, making the protocol self-validating.

  • Sample Collection:

    • After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Rationale: Centrifugation pellets any detached but intact cells, ensuring only LDH released into the medium is measured.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Rationale: The reaction is enzymatic and time-dependent. A 30-minute incubation is typically sufficient for significant signal development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control:

    • % Cytotoxicity = ((Absorbance_Test - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100

    • Plot % Cytotoxicity against concentration to determine the EC50 value.

Discussion and Future Directions

The comparison between 5-phenyl-6H-1,3,4-thiadiazin-2-amine and primary amines highlights a fundamental challenge in drug development: balancing therapeutic activity with potential toxicity. While in vitro data on related thiadiazine/thiadiazole structures suggest a potent cytotoxic profile, this does not automatically equate to systemic toxicity in vivo.[12] The metabolic stability and pathways of the heterocyclic compound are critical determinants of its ultimate safety profile.

A study on various amines found that primary amines were generally less promiscuous in in vitro assays and had better in vivo toxicology profiles compared to their secondary and tertiary counterparts.[3] The heterocyclic amine , being a primary amine, may benefit from this trend. However, its complex ring structure differentiates it from simple aliphatic or aromatic amines.

Key considerations for researchers include:

  • Metabolic Competence: The choice of cell line is critical. Using metabolically competent cells, such as primary human hepatocytes or HepaRG cells, can provide more relevant insights into toxicity that is dependent on metabolic activation.[16]

  • Complementary Endpoints: Relying on a single assay can be misleading. Combining a metabolic assay (MTT) with a membrane integrity assay (LDH) provides a more comprehensive picture of the mode of cell death.

  • Genotoxicity Assessment: Given the known risks of aromatic amines, it is imperative to follow up cytotoxicity screening with specific genotoxicity assays, such as the Ames test for mutagenicity or the Comet assay for DNA damage.[16]

Future work should focus on obtaining direct experimental data for 5-phenyl-6H-1,3,4-thiadiazin-2-amine using the protocols outlined above. Furthermore, conducting in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling could help predict its metabolic fate and potential liabilities before undertaking resource-intensive in vivo studies.[17][18]

Conclusion

The toxicological assessment of 5-phenyl-6H-1,3,4-thiadiazin-2-amine relative to primary amines is a nuanced task. While primary aromatic amines like aniline present a clear hazard due to well-understood metabolic activation pathways, the toxicity of the heterocyclic amine is less predictable. Available data on analogous structures points towards a significant potential for in vitro cytotoxicity. A definitive comparison requires rigorous, direct experimental testing. By employing the detailed, self-validating protocols provided in this guide, researchers can generate the critical data needed to make informed decisions, mitigating risk and advancing the development of safer, more effective therapeutics.

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